N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cinnoline ring, a piperidine ring, and a benzo[d]thiazole moiety. The presence of these rings makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the cinnoline and piperidine rings, followed by their coupling with the benzo[d]thiazole moiety. Common synthetic routes may include:
Formation of Cinnoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions.
Coupling with Benzo[d]thiazole: The final step involves coupling the cinnoline and piperidine rings with the benzo[d]thiazole moiety using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the cinnoline and benzo[d]thiazole rings.
N-(1-(6,7-dimethoxy-5,8-dihydroquinazolin-4-yl)piperidin-4-yl)methylsulfuric diamide: Contains a piperidine ring but has different substituents and lacks the cinnoline and benzo[d]thiazole rings.
Uniqueness
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of cinnoline, piperidine, and benzo[d]thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-21(15-5-6-18-19(11-15)28-13-22-18)23-16-7-9-26(10-8-16)20-12-14-3-1-2-4-17(14)24-25-20/h5-6,11-13,16H,1-4,7-10H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZZIDFIJWMSTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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